1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone
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Overview
Description
1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is a synthetic organic compound that features a piperazine ring substituted with an ethylsulfonyl group and a phenoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via the reaction of the piperazine derivative with ethylsulfonyl chloride under basic conditions.
Attachment of the Phenoxyethanone Moiety: The final step involves the reaction of the ethylsulfonyl piperazine with 4-methylphenoxyacetyl chloride to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohol derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting poly (ADP-ribose) polymerase in cancer cells.
Biological Studies: The compound is used in studies to understand its effects on cell viability and its potential as an anticancer agent.
Chemical Research:
Mechanism of Action
The mechanism of action of 1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone
- 1-4-(Ethylsulfonyl)piperazin-1-ylmethanone
Uniqueness
1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to target poly (ADP-ribose) polymerase sets it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry .
Properties
IUPAC Name |
1-(4-ethylsulfonylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-22(19,20)17-10-8-16(9-11-17)15(18)12-21-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZSCTQSOKZQCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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